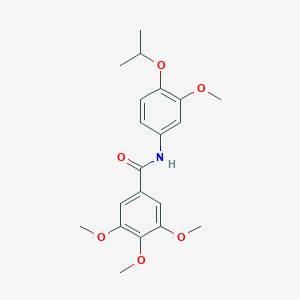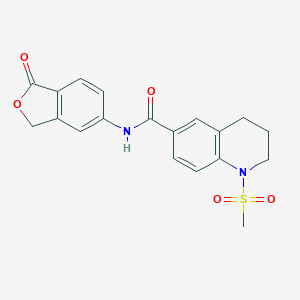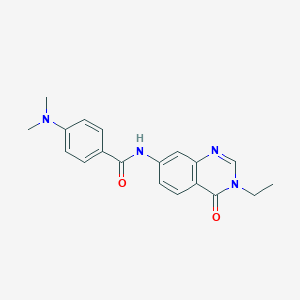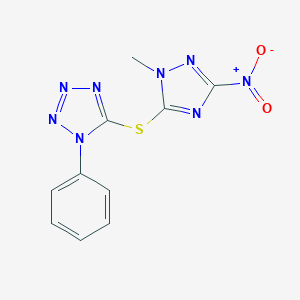
2-(2-fluorophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-methylacetamide, also known as FPhMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of acetamide and contains a fluorophenyl group that provides unique properties to the molecule.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-(2-fluorophenoxy)-N-methylacetamide has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to improved cognitive function.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-methylacetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, 2-(2-fluorophenoxy)-N-methylacetamide has been found to exhibit anticonvulsant activity, which suggests that it may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-fluorophenoxy)-N-methylacetamide is its ease of synthesis. The compound can be easily prepared in high purity and good yields using the method described above. Additionally, 2-(2-fluorophenoxy)-N-methylacetamide has been found to exhibit a range of pharmacological activities, which makes it a versatile compound for use in various lab experiments.
However, there are also some limitations associated with the use of 2-(2-fluorophenoxy)-N-methylacetamide in lab experiments. For example, the compound has been found to be unstable under certain conditions, which may limit its use in some applications. Additionally, the pharmacological effects of 2-(2-fluorophenoxy)-N-methylacetamide are not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(2-fluorophenoxy)-N-methylacetamide. One area of interest is the development of 2-(2-fluorophenoxy)-N-methylacetamide derivatives with improved pharmacological properties. For example, modifications to the fluorophenyl group may result in compounds with increased potency and selectivity for certain targets.
Another area of interest is the investigation of the mechanism of action of 2-(2-fluorophenoxy)-N-methylacetamide. Understanding how the compound exerts its pharmacological effects may lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(2-fluorophenoxy)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound can be easily synthesized using a simple method, and it has been found to exhibit a range of pharmacological activities. While there are some limitations associated with the use of 2-(2-fluorophenoxy)-N-methylacetamide in lab experiments, there are also several future directions for research on the compound.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-methylacetamide involves the reaction of 2-fluoroanisole with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the fluorine atom by the amide group, resulting in the formation of 2-(2-fluorophenoxy)-N-methylacetamide. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, 2-(2-fluorophenoxy)-N-methylacetamide has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes 2-(2-fluorophenoxy)-N-methylacetamide a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
2-(2-fluorophenoxy)-N-methylacetamide |
|---|---|
Formule moléculaire |
C9H10FNO2 |
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
PILBFARGZKFRDB-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC=CC=C1F |
SMILES canonique |
CNC(=O)COC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)